molecular formula C15H22N2O4 B13638453 (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

Cat. No.: B13638453
M. Wt: 294.35 g/mol
InChI Key: GOSLADJTEJCUIF-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring substituted with methyl groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving the appropriate pyridine precursor and methylation steps.

    Coupling Reaction: The protected amino acid and the pyridine derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions such as trifluoroacetic acid.

    Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Deprotection: The free amino acid derivative.

    Oxidation: Oxidized pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyridine ring and the chiral center can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-3-yl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethylpyridin-2-yl)propanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is unique due to the specific substitution pattern on the pyridine ring and the presence of the chiral center. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2S)-3-(5,6-dimethylpyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9-6-11(8-16-10(9)2)7-12(13(18)19)17-14(20)21-15(3,4)5/h6,8,12H,7H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

GOSLADJTEJCUIF-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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